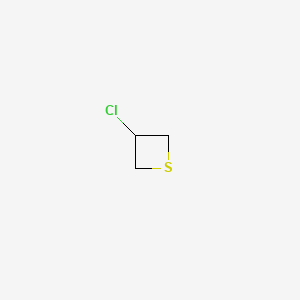

3-Chlorothietane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorothietane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClS/c4-3-1-5-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXWYBUEHDEIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295434 | |

| Record name | 3-Chlorothietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6013-95-2 | |

| Record name | 3-Chlorothietane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorothietane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorothietane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorothietane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q2M22N8AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reactions of 3 Chlorothietane

Preparative Methods for the Synthesis of 3-Chlorothietane

The direct synthesis of this compound is not extensively detailed in readily available literature, with more focus placed on its sulfone derivative, this compound 1,1-dioxide. However, the most established and general method for constructing the thietane (B1214591) backbone is the reaction of a 1,3-disubstituted propane (B168953) with a sulfide (B99878) nucleophile, typically sodium sulfide (Na₂S). researchgate.net

Based on this classical approach, a plausible synthesis for this compound would involve a precursor such as 1,2,3-trichloropropane (B165214) or, more likely, 1,3-dichloro-2-propanol (B29581). Reaction of 1,3-dichloro-2-propanol with a sulfide source would first form 3-hydroxythietane, which could then be subjected to chlorination using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the target this compound. The synthesis of 1,3-dichloro-2-propanol itself can be achieved from several starting materials, including the hydrochlorination of glycerol (B35011) or the chlorination of allyl chloride. nih.govresearchgate.net

Another potential route could start from thietane-3-ol, which can be synthesized from the reaction of epichlorohydrin (B41342) with a sulfur nucleophile. Subsequent chlorination of thietane-3-ol would provide this compound.

Key Reactions involving this compound as a Precursor

As a secondary alkyl halide integrated into a strained ring system, this compound is expected to be a reactive intermediate for further synthetic modifications.

Polymerization: this compound can undergo polymerization, often initiated by cationic species. nist.gov

Isomerization: The resulting poly(this compound) has been shown to undergo a facile reversible isomerization in solution. This process involves the backbone sulfur atom attacking the neighboring carbon-chlorine bond, leading to a thiiranium ion intermediate, which then rearranges to form a copolymer containing both this compound and (chloromethyl)thiirane repeating units. capes.gov.br

Nucleophilic Substitution: The chlorine atom at the 3-position serves as a leaving group, making the compound susceptible to nucleophilic substitution reactions. While specific examples for this compound are sparse in the literature, its oxidized analog, this compound 1,1-dioxide, readily reacts with nucleophiles such as amines, alcohols, and thiols to produce a variety of 3-substituted thietane 1,1-dioxides. Current time information in Bangalore, IN.chemicalbook.com It is highly probable that this compound undergoes similar substitutions, allowing for the introduction of various functional groups at the C3 position.

Physicochemical Properties and Spectroscopic Characterization

Tabulated Physical Properties

Specific experimental data for the physical properties of 3-chlorothietane, such as its boiling point and density, are not well-documented in common chemical databases. The available information is primarily for its oxidized form, this compound 1,1-dioxide.

| Property | This compound | This compound 1,1-dioxide |

| CAS Number | 6013-95-2 epa.gov | 15953-83-0 ibm.comchemicalbook.com |

| Molecular Formula | C₃H₅ClS epa.gov | C₃H₅ClO₂S ibm.comhmdb.ca |

| Molecular Weight | 108.58 g/mol epa.gov | 140.59 g/mol ibm.comhmdb.ca |

| Physical Form | Not specified | Solid ibm.com |

| Melting Point | Not available | 136.5-137.5 °C ibm.com |

| Boiling Point | Not available | 359.7 °C (Predicted) ibm.com |

| Density | Not available | 1.53 g/cm³ (Predicted) ibm.com |

Acid-Catalyzed Ring Opening Processes and Intermediates

Spectroscopic Data Analysis

The ¹H NMR spectrum of this compound has been analyzed in detail. dntb.gov.uaaip.org Due to the puckered nature of the four-membered ring, the protons are not chemically equivalent, leading to a complex spectrum. The analysis, often requiring computer-assisted techniques for full resolution, reveals key structural information. dntb.gov.uaaip.org

The chemical shifts and coupling constants provide insight into the molecule's conformation. dntb.gov.ua Notably, a large long-range coupling constant (+3.12 cps) is observed across the ring, which is a characteristic feature. dntb.gov.uaaip.org The geminal coupling constant was determined to be -8.63 cps, while the vicinal coupling constants are within the normal range for such structures. dntb.gov.uaaip.org

C-H Stretching: Absorptions in the range of 2850-3000 cm⁻¹ are expected for the sp³ C-H bonds of the methylene (B1212753) (CH₂) groups.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl bond stretching vibration is typically observed in the 600-800 cm⁻¹ region. ulethbridge.ca

C-S Stretching: The C-S bond stretching vibrations are generally weak and appear in the fingerprint region, typically between 600-800 cm⁻¹.

While a specific mass spectrum for this compound is not provided in the search results, its expected fragmentation pattern under electron ionization (EI) can be described. The most telling feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. ca.govuobabylon.edu.iq This would result in:

Molecular Ion (M⁺): A peak corresponding to the molecule with the ³⁵Cl isotope.

M+2 Peak: A peak at two mass units higher, corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the M⁺ peak.

Fragmentation would likely involve the loss of a chlorine radical (∙Cl) or HCl. Cleavage of the strained four-membered ring could also occur, potentially leading to fragments such as C₂H₄Cl⁺ or C₂H₄S⁺.

Structural and Computational Analysis

Elucidation of Molecular and Crystal Structure

A definitive crystal structure of 3-chlorothietane has not been found in the searched literature. The detailed molecular structure of small, volatile molecules like this compound in the gas phase is best determined using microwave spectroscopy. google.comresearchgate.net This technique allows for the precise measurement of rotational constants, from which bond lengths and bond angles can be derived with high accuracy. google.comresearchgate.net For this compound, such an analysis would reveal the degree of ring puckering and the precise orientation (axial or equatorial) of the chlorine atom in the dominant conformer. The detailed analysis of coupling constants from NMR spectroscopy also provides strong evidence for the molecule's conformational preferences. dntb.gov.uaaip.org

Analysis of Coupling Constants (Geminal, Vicinal, Long-Range)

Insights from Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for complementing experimental data and providing insights into molecular properties where experimental data is scarce. ca.govlibretexts.org These ab initio or Density Functional Theory (DFT) methods can be used to predict molecular geometries, vibrational frequencies, and relative energies of different conformers. researchgate.netlibretexts.org

For this compound, quantum-chemical calculations have been employed to study the trans-cis isomerization reaction, providing information on the energy barriers and conformational preferences of the puckered ring system. Such computational studies are crucial for understanding the molecule's dynamic behavior and reactivity, especially the interplay between the ring strain and the stereoelectronic effects of the chlorine substituent.

Polymerization Science of 3 Chlorothietane and Thietane Derivatives

Monomer Preparation and Purity Considerations for Polymerization

The successful polymerization of 3-chlorothietane and other thietane (B1214591) derivatives is highly dependent on the purity of the monomer. The synthesis of thietane monomers can be achieved through various routes, often involving multi-step procedures. For instance, 3-hydroxythietane can be synthesized from epichlorohydrin (B41342) and sodium sulfide (B99878). tandfonline.comtandfonline.com This can then be used as a precursor for other functionalized thietanes. tandfonline.com Another common method for synthesizing thietane derivatives is the reaction of 1,3-dihaloalkanes with sodium sulfide. nih.gov The synthesis of chloromethyl thiirane, a related monomer that can rearrange to poly(this compound) units, is prepared from epichlorohydrin and thiourea. researchgate.net

Regardless of the synthetic route, rigorous purification of the monomers is crucial. Impurities can act as chain-terminating agents or inhibitors, significantly affecting the polymerization process and the properties of the final polymer. Techniques such as distillation from drying agents like calcium hydride are often employed to ensure high purity. researchgate.net The absence of water is particularly important in cationic polymerization, as water can act as a co-initiator or a terminating agent. libretexts.org

Anionic Polymerization Mechanisms and Initiators

Anionic polymerization of thietanes proceeds through a ring-opening mechanism initiated by a nucleophile. tandfonline.comtandfonline.com The initiator attacks one of the carbon atoms of the thietane ring, leading to the cleavage of a carbon-sulfur bond and the formation of a thiolate anion as the propagating species. tandfonline.comtandfonline.comdu.edu.eg

A variety of initiators are effective for the anionic polymerization of thietanes, including:

The choice of initiator and solvent can influence the polymerization rate and the molecular weight of the resulting polymer. wikipedia.orgunacademy.com For instance, the use of sodium naphthalene (B1677914) can initiate the polymerization of thietane at low temperatures. researchgate.net The polymerization is considered a "living" polymerization in well-controlled systems, meaning that the propagating chain ends remain active until intentionally terminated. du.edu.eg This allows for the synthesis of block copolymers by the sequential addition of different monomers. open.edu

Cationic Polymerization Pathways

Cationic polymerization of this compound and other thietanes is another important route to polythietanes. researchgate.netcaltech.edu This process is initiated by electrophilic species that attack the sulfur atom of the thietane ring, forming a cyclic sulfonium (B1226848) ion as the active center. researchgate.nettandfonline.com Propagation then occurs by the successive addition of monomer units to this growing chain. researchgate.nettandfonline.com

A range of cationic initiators can be used, including:

The cationic polymerization of thietanes can be complicated by termination reactions, where the active chain end reacts with sulfur atoms in the polymer backbone. researchgate.nettandfonline.comtandfonline.com This leads to the formation of inactive sulfonium salts and limits the conversion and molecular weight of the polymer. researchgate.nettandfonline.comtandfonline.com The ratio of the rate of propagation to the rate of termination is influenced by factors such as monomer structure, basicity, and steric hindrance. researchgate.nettandfonline.comtandfonline.com

High-Pressure Polymerization Effects and Parameters

High-pressure polymerization has been shown to be an effective method for the synthesis of polythietanes, often leading to high yields and high molecular weight polymers. tandfonline.comtandfonline.com The application of high pressure can significantly influence the polymerization kinetics and the properties of the resulting polymer.

For the anionic polymerization of thietane, high pressure can promote the reaction, suggesting a large, negative activation volume. tandfonline.comtandfonline.com This is attributed to the electrostriction of the solvent in the transition state. tandfonline.comtandfonline.com For example, the polymerization of thietane with sodium iodide in acetone (B3395972) can be accelerated under high pressure. tandfonline.comtandfonline.com

However, the effectiveness of high-pressure polymerization can vary depending on the specific thietane monomer. While unsubstituted thietane polymerizes readily under high pressure, substituted thietanes, such as 3-aryloxythietanes, may require much harsher conditions, including higher pressures and temperatures, and still result in lower yields and molecular weights. tandfonline.comtandfonline.com

| Monomer | Initiator | Pressure (kbar) | Temperature (°C) | Time | Yield |

|---|---|---|---|---|---|

| Thietane | NaI in acetone | 10 | 25 | 16 h | Quantitative |

| 3-Benzyloxythietane | Triphenylphosphine | 15 | 80 | 10 days | Moderate |

| 3-(4-Nitrophenoxy)thietane | Hexamethylphosphorous triamide | 15 | 80 | 1 week | Incomplete |

Table 1: Examples of High-Pressure Polymerization of Thietane Monomers tandfonline.com

Characteristics of Poly(this compound) and Related Polythietanes

Poly(this compound) and other polythietanes are materials with a range of interesting properties. The presence of the chlorine atom in poly(this compound) makes it a reactive polymer that can undergo further chemical modifications.

One of the key characteristics of poly(this compound) is its ability to undergo a structural rearrangement in solution. researchgate.netresearchgate.netcaltech.edu At elevated temperatures, the polymer can isomerize to form a copolymer containing both this compound and (chloromethyl)thiirane repeating units. researchgate.netcaltech.eduresearchgate.netresearchgate.net This isomerization occurs through the formation of a thiiranium ion intermediate. caltech.eduresearchgate.net

The physical properties of polythietanes, such as their glass transition temperature and solubility, can be tuned by factors like the substituents on the thietane ring and through post-polymerization modifications like partial oxidation of the sulfur atoms. tandfonline.com For example, poly[(3-hydroxypropyl)oxirane], a related polyether, is a colorless elastomer that can be cast into tough, clear films. caltech.edu The thermal properties of polythietanes, including their decomposition temperatures, are also of interest for potential applications. researchgate.net

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to modify the properties of polymers. In the context of this compound, copolymerization can be used to create materials with tailored characteristics.

As mentioned previously, poly(this compound) can undergo a reversible isomerization in solution to form a random copolymer of this compound and (chloromethyl)thiirane units. caltech.eduresearchgate.net This represents a unique method for copolymer synthesis directly from a homopolymer. caltech.eduresearchgate.net

Furthermore, living anionic polymerization techniques allow for the synthesis of block copolymers. open.edu By sequentially adding different monomers to a living polythietane chain, well-defined block copolymers can be prepared. This strategy opens up possibilities for creating novel materials with combined properties from different polymer segments. For instance, copolymerization of thiiranes with isothiocyanates has been explored. acs.org The reactivity ratios of the comonomers in copolymerization determine the resulting copolymer composition and structure. open.edu

Derivatives of 3 Chlorothietane and Their Synthetic Utility

Synthesis of Oxidized Derivatives: Sulfoxides and Sulfones

Oxidation of the sulfur atom in 3-chlorothietane enhances the reactivity of the molecule, particularly influencing the lability of the C-Cl bond and the acidity of adjacent protons.

This compound 1-Oxide Derivatives and Isomerism

The oxidation of sulfides to sulfoxides is a common transformation that introduces a chiral center at the sulfur atom. wikipedia.org When an unsymmetrical sulfide (B99878), such as this compound, is oxidized, a chiral sulfoxide (B87167) is formed. wikipedia.org This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov

The formation of this compound 1-oxide results in two chiral centers: the carbon atom bearing the chlorine (C3) and the sulfur atom. This leads to the potential for diastereomers, specifically cis and trans isomers, where the relative orientation of the oxygen atom on the sulfur and the chlorine atom on the ring can differ. The synthesis of such coordination complexes can lead to geometric isomerism, which significantly impacts the molecule's physical and chemical properties. sapub.org The selective synthesis of a particular isomer often requires specific reagents and conditions. For instance, selective oxidation of sulfides to sulfoxides has been achieved using reagents like magnesium monoperoxyphthalate (MMPP) or ammonium (B1175870) persulfate, with the goal of producing one major diastereoisomer. nih.gov

This compound 1,1-Dioxide Derivatives: Synthesis and Reactivity

Further oxidation of the sulfide or the sulfoxide yields the corresponding sulfone, this compound 1,1-dioxide. This derivative is a stable, crystalline solid and a key intermediate in thietane (B1214591) chemistry. orgsyn.org

Synthesis: The synthesis of this compound 1,1-dioxide is typically achieved through a two-step process starting from thietane (trimethylene sulfide). orgsyn.orgorgsyn.org

Oxidation: Thietane is first oxidized to thietane 1,1-dioxide. A preferred method involves using hydrogen peroxide with a tungstic acid catalyst, which is more efficient than the uncatalyzed reaction. orgsyn.orgorgsyn.org

Chlorination: The resulting thietane 1,1-dioxide is then chlorinated. Selective chlorination at the 3-position is accomplished via a free-radical chain reaction, often initiated by UV light (e.g., from a sunlamp) in a solvent like carbon tetrachloride. orgsyn.orgorgsyn.org It is believed that the preferential hydrogen abstraction occurs at the 3-position due to polar effects, where the electron-withdrawing sulfone group directs the chlorine atom away from the adjacent alpha-protons. orgsyn.org

Careful control of reaction conditions is necessary to prevent over-chlorination, which can lead to the formation of 3,3-dichlorothietane 1,1-dioxide. orgsyn.orgorgsyn.org

Table 1: Synthesis of this compound 1,1-Dioxide

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | Thietane | H₂O₂, Tungstic acid (catalyst), H₂O, 0–10°C | Thietane 1,1-dioxide | 89–94% | orgsyn.org |

Reactivity: The primary reactivity of this compound 1,1-dioxide lies in its utility as a precursor for unsaturated thiete systems and other substituted derivatives. The presence of the electron-withdrawing sulfone group significantly influences its chemical behavior.

Ring-Modified Derivatives and Heterocyclic Annulations

This compound derivatives serve as excellent starting materials for constructing unsaturated four-membered rings and for participating in cycloaddition reactions to build more complex polycyclic structures.

Thiete Derivatives from this compound Precursors

A key transformation of this compound 1,1-dioxide is its conversion to the corresponding unsaturated derivative, 3-chloro-2H-thiete 1,1-dioxide. This is typically achieved through a base-induced elimination of hydrogen chloride (dehydrochlorination). researchgate.netthieme-connect.de The reaction is commonly performed by treating this compound 1,1-dioxide with an organic base, such as triethylamine, in a solvent like toluene (B28343) at elevated temperatures (e.g., 60°C). orgsyn.org

Alternatively, 3-chloro-2H-thiete 1,1-dioxide can be synthesized from 3,3-dichlorothietane 1,1-dioxide via a similar dehydrochlorination reaction with triethylamine. orgsyn.org This unsaturated sulfone is a valuable intermediate for further functionalization. orgsyn.orgresearchgate.net

Cycloaddition Reactions of this compound Derivatives

The unsaturated derivative, 3-chloro-2H-thiete 1,1-dioxide, is a potent dienophile and participates in various cycloaddition reactions, most notably the Diels-Alder reaction. orgsyn.org The electron-withdrawing sulfone group and the chloro substituent activate the double bond for reactions with dienes.

Documented Diels-Alder reactions include those with:

1,3-Butadiene orgsyn.orgresearchgate.net

1,3-Diphenylisobenzofuran orgsyn.orgresearchgate.netresearchgate.net

These reactions provide a pathway to six-membered rings fused to the thietane dioxide core, demonstrating the utility of this compound derivatives in constructing complex heterocyclic frameworks. Beyond Diels-Alder reactions, thiete 1,1-dioxide and its derivatives can also undergo cycloadditions with enamines and dienamines. orgsyn.orgorgsyn.org

Functionalization and Diversification Strategies in Organic Synthesis

This compound derivatives, particularly 3-chloro-2H-thiete 1,1-dioxide, are highly valued as intermediates for introducing diverse functionalities into a molecular scaffold. lookchem.com The chlorine atom on the activated ring system is susceptible to nucleophilic substitution, often proceeding through an addition-elimination mechanism. orgsyn.org

This reactivity allows for the facile introduction of a wide array of substituents at the 3-position. researchgate.netresearchgate.net Documented nucleophiles that react with 3-chloro-2H-thiete 1,1-dioxide include:

Amines: Forms 3-amino-substituted thiete or thietane derivatives. The conversion to a 3-(N,N-dimethylamino) derivative is a key step in one synthetic route to the highly reactive parent thiete. orgsyn.org

Alcohols: Yields 3-alkoxy-substituted products. researchgate.net

Thiols: Leads to 3-thioether-substituted derivatives. researchgate.netresearchgate.net

Carbanions: Reaction with stabilized carbanions, such as the enolate of dimethyl malonate, results in the formation of a new carbon-carbon bond at the 3-position. researchgate.netresearchgate.net

This capacity for diversification makes this compound a valuable building block in organic synthesis, providing access to a library of substituted four-membered sulfur heterocycles.

Table 2: Functionalization Reactions of 3-Chloro-2H-thiete 1,1-dioxide

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Amines | Dimethylamine | 3-(N,N-dimethylamino) | orgsyn.org |

| Alcohols | Generic Alcohols (ROH) | 3-Alkoxy | researchgate.net |

| Thiols | Generic Thiols (RSH) | 3-Alkylthio | researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Avenues in 3 Chlorothietane Chemistry

Development of Novel Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. hilarispublisher.comchemmethod.com For 3-chlorothietane, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. afyren.comnih.gov Current methods often rely on chlorinated solvents and stoichiometric reagents, presenting opportunities for greener alternatives. orgsyn.org

Future research is expected to focus on:

Catalytic Approaches: The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, could replace stoichiometric chlorinating agents, thereby reducing waste and improving atom economy.

Alternative Solvents: Investigating the use of green solvents such as water, glycerol (B35011), or deep eutectic solvents could significantly decrease the environmental impact of the synthesis. rsc.orgconsensus.app The principles of green chemistry encourage the use of such environmentally friendly solvents. numberanalytics.combiolmolchem.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up. Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild conditions, aligning perfectly with green chemistry principles. hilarispublisher.com

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Catalysis | Reduced waste, higher atom economy | Earth-abundant metal catalysts, organocatalysis |

| Alternative Solvents | Decreased environmental impact, improved safety | Water, glycerol, deep eutectic solvents rsc.orgconsensus.app |

| Flow Chemistry | Enhanced control, improved safety, scalability | Optimization of reactor design and reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering for thietane (B1214591) synthesis |

Exploration of Underutilized Reactivity Modes

While the nucleophilic substitution of the chlorine atom is a well-established reaction of this compound, its full reactive potential remains to be explored. The strained four-membered ring and the influence of the sulfur and chlorine atoms suggest the possibility of novel and synthetically useful transformations.

Emerging research in this area includes:

Ring-Opening Reactions: Controlled ring-opening of the thietane moiety can lead to a variety of functionalized linear sulfur-containing compounds, which are valuable intermediates in organic synthesis. solubilityofthings.com

Cycloaddition Reactions: this compound and its derivatives can potentially participate in various cycloaddition reactions, providing access to complex polycyclic systems. orgsyn.orgresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling: The C-Cl bond in this compound could be activated by transition metal catalysts to participate in cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Rearrangement Reactions: The strained ring system may be prone to unique rearrangement reactions under specific conditions, leading to the formation of other heterocyclic systems. For instance, poly(this compound) can undergo a structural rearrangement to form a copolymer with (chloromethyl)thiirane repeating units. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. doe.gov For this compound, advanced computational modeling can provide valuable insights that guide experimental work. mit.edu

Key areas for computational investigation are:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of known and potential reactions of this compound, providing a deeper understanding of its reactivity. orientjchem.orgmdpi.comresearchgate.net Computational studies can help in understanding reaction pathways and transition states. frontiersin.org

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and coupling constants, which is crucial for the characterization of new this compound derivatives. aip.org

Virtual Screening for New Applications: By modeling the interactions of this compound derivatives with biological targets or material interfaces, computational chemistry can accelerate the discovery of new applications in medicinal chemistry and materials science. nih.gov

Development of Reactive Force Fields: The development of accurate reactive force fields would enable large-scale molecular dynamics simulations to study the behavior of this compound in complex environments, such as in polymer matrices or at interfaces.

| Computational Method | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms orientjchem.orgmdpi.comresearchgate.net | Deeper understanding of reactivity, prediction of reaction outcomes |

| Spectroscopic Prediction | Calculation of NMR and other spectroscopic data aip.org | Aid in structural characterization of new compounds |

| Virtual Screening | Modeling interactions with biological and material targets | Accelerated discovery of new applications |

| Molecular Dynamics (MD) | Simulating behavior in complex environments nih.gov | Insights into polymer properties and interfacial behavior |

Integration with Materials Science and Advanced Polymer Applications

The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and materials with tailored properties. solubilityofthings.comwikipedia.orgius.edu.ba The presence of the chlorine atom provides a handle for post-polymerization modification, further expanding the potential applications.

Future research directions in this domain include:

Ring-Opening Polymerization: The cationic ring-opening polymerization of this compound can produce poly(this compound), a polymer that can undergo facile structural rearrangements. researchgate.netdokumen.pub Further investigation into controlling the polymerization process and the subsequent rearrangements could lead to materials with unique properties.

Copolymer Synthesis: The reversible isomerization between poly(chloromethylthiirane) and poly(this compound) offers a novel method for copolymer synthesis. researchgate.netcaltech.edu Exploring this equilibrium and its dependence on various factors could lead to the design of advanced copolymers.

Functional Polymers: The chlorine atom in poly(this compound) can be substituted with various functional groups, allowing for the creation of functional polymers with applications in areas such as drug delivery, coatings, and sensors.

Nanocomposites: Incorporating this compound-based polymers into nanocomposites can lead to materials with enhanced mechanical, thermal, and electronic properties. numberanalytics.com

The continued exploration of this compound chemistry, driven by the principles of green chemistry, advanced computational tools, and a focus on novel reactivity and material applications, is poised to yield significant advancements in both fundamental science and technology.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-chlorothietane in laboratory settings?

- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions, often involving thietane derivatives and chlorinating agents. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, with iterative computational programs (e.g., DECOMP, ASSIGN, NMREN) used to resolve spectral complexities. For instance, geminal coupling constants (e.g., −8.63 cps) and chemical shifts are derived through least-squares fitting of energy levels . Copolymer synthesis with polyethers/polysulfides involves monitoring equilibrium constants (e.g., K and K’) to track structural rearrangements .

Q. What analytical techniques are recommended for verifying this compound purity and structural integrity?

- Methodological Answer : High-resolution NMR remains the gold standard, complemented by gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection. For spectral decomposition, Swalen and Reilley’s iterative programs (NMREN/NMRIT) are critical for assigning coupling constants and resolving multiplet overlaps . Mass spectrometry should target characteristic fragmentation patterns (e.g., m/z peaks corresponding to Cl⁻ loss).

Q. How can researchers identify and mitigate hazards during this compound handling in lab-scale experiments?

- Methodological Answer : Adopt OSHA HCS-compliant protocols, including fume hood use, nitrile gloves, and eye protection. Reference safety data sheets (SDS) for acute exposure guidelines (e.g., skin/eye irritation thresholds) . Toxicity assessments should align with systematic review frameworks, such as ATSDR’s Toxicological Profile templates for chloroethane analogs, to extrapolate risks .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for this compound derivatives be resolved methodologically?

- Methodological Answer : Spectral contradictions (e.g., overlapping signals in copolymers) require computational decomposition (DECOMP) to isolate individual transitions. Validate assignments using ASSIGN algorithms to test energy-level consistency. For example, the −8.63 cps geminal coupling constant in this compound was confirmed by rejecting nonphysical solutions via iterative least-squares refinement . Cross-validation with X-ray crystallography or DFT calculations is recommended for ambiguous cases.

Q. What kinetic models are suitable for optimizing this compound’s copolymerization with polyethers/polysulfides?

- Methodological Answer : Use equilibrium copolymerization models incorporating rate constants (k₁, k₋₁) for ring-opening and rearrangement steps. Track the fraction of this compound units (f(3CT)) over time via in situ NMR or Raman spectroscopy. Adjust initiator concentrations (e.g., tungstic acid) to modulate reaction rates and minimize side products like episulfonium intermediates .

Q. How can systematic reviews address gaps in this compound’s environmental impact data?

- Methodological Answer : Follow EPA systematic review guidelines to extract and synthesize data from heterogeneous sources (e.g., ecotoxicity studies, biodegradation assays). Prioritize studies with defined endpoints (e.g., LC₅₀ for aquatic organisms) and use tools like STORET PARM codes to standardize datasets . For understudied endpoints, apply read-across methodologies using chlorinated hydrocarbon analogs .

Methodological Frameworks

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction parameters (e.g., temperature, solvent purity) using FAIR data principles. Employ robotic liquid handlers for precise reagent dispensing and validate yields via triplicate experiments. Reference primary literature protocols (e.g., thietane 1,1-dioxide synthesis) to minimize variability .

Q. How should researchers design experiments to explore this compound’s long-range coupling effects in polymers?

- Methodological Answer : Use dynamic NMR (DNMR) to probe slow exchange processes in copolymer backbones. Variable-temperature studies can quantify activation energies for conformational changes. Pair with molecular dynamics simulations to correlate experimental coupling constants (e.g., J > 5 Hz) with predicted spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.